molecular formula C12H9FN2O2S B1439496 N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 1193388-79-2

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1439496
CAS No.: 1193388-79-2
M. Wt: 264.28 g/mol
InChI Key: ZJFCQJCSLNUPAY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a fluorophenyl group, a thiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the thiazole is treated with a formylating agent such as DMF and POCl3.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group could yield alcohols.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as KMnO4 or CrO3 in acidic conditions.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N-(4-formylthiazol-2-yl)acetamide: Similar structure but with different substituents.

    N-(4-chlorophenyl)-N-(4-formylthiazol-2-yl)acetamide: Chlorine instead of fluorine.

    N-(4-bromophenyl)-N-(4-formylthiazol-2-yl)acetamide: Bromine instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may confer unique properties such as increased metabolic stability and altered electronic effects, which can influence its reactivity and biological activity.

Biological Activity

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H10FN3OS
  • CAS Number : 147118-37-4

The presence of a fluorine atom on the phenyl ring and a thiazole moiety contributes to its biological properties. The thiazole ring is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed promising results with MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating strong antibacterial activity .
  • Synergistic Effects :
    • It exhibited synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
  • Biofilm Formation Inhibition :
    • The compound was effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as an antibiofilm agent .

Table 1: Antimicrobial Activity Overview

PathogenMIC (μg/mL)Synergistic AgentResult
Staphylococcus aureus0.22CiprofloxacinSynergistic effect
Escherichia coli0.25KetoconazoleSynergistic effect
Staphylococcus epidermidis0.22CiprofloxacinBiofilm inhibition

Anticancer Activity

The compound's anticancer potential has also been explored through various studies focusing on its mechanism of action and cytotoxicity.

Case Studies

  • Cell Viability Assays :
    • In vitro assays indicated that this compound did not significantly affect cell viability at concentrations below 60 μM, suggesting low toxicity .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound may interact with specific targets involved in cancer cell proliferation and survival pathways, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazole and phenyl rings can influence the biological activity of the compound. For instance, electron-withdrawing groups enhance antibacterial properties, while certain substitutions can improve selectivity towards specific biological targets .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCQJCSLNUPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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